molecular formula C12H10O4 B11887485 Methyl 2,4-dihydroxy-1-naphthoate

Methyl 2,4-dihydroxy-1-naphthoate

Cat. No.: B11887485
M. Wt: 218.20 g/mol
InChI Key: RDFDJYUAKZJMEU-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-1-naphthoate is a chemical compound belonging to the naphthoate family It is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl ester group at the 1 position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dihydroxy-1-naphthoate can be synthesized through the esterification of 2,4-dihydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,4-dihydroxy-1-naphthoic acid+methanolsulfuric acidMethyl 2,4-dihydroxy-1-naphthoate+water\text{2,4-dihydroxy-1-naphthoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2,4-dihydroxy-1-naphthoic acid+methanolsulfuric acid​Methyl 2,4-dihydroxy-1-naphthoate+water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones are formed.

    Reduction: The corresponding alcohol is produced.

    Substitution: Various substituted naphthoates are formed depending on the reagent used.

Scientific Research Applications

Methyl 2,4-dihydroxy-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2,4-dihydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxy-2-naphthoate
  • 2-methoxy-1,4-naphthoquinone
  • 1,4-dihydroxy-2-naphthoate

Uniqueness

Methyl 2,4-dihydroxy-1-naphthoate is unique due to the specific positioning of its hydroxyl groups and methyl ester, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2,4-dihydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C12H10O4/c1-16-12(15)11-8-5-3-2-4-7(8)9(13)6-10(11)14/h2-6,13-14H,1H3

InChI Key

RDFDJYUAKZJMEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=CC=CC=C21)O)O

Origin of Product

United States

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